molecular formula C8H5ClN2O3S B1422705 6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- CAS No. 196962-62-6

6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo-

Cat. No.: B1422705
CAS No.: 196962-62-6
M. Wt: 244.66 g/mol
InChI Key: CCANFNXCFCDRNN-UHFFFAOYSA-N
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Description

6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- is a chemical compound with the molecular formula C8H5ClN2O3S and a molecular weight of 244.65 g/mol . It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- typically involves the reaction of quinoxaline derivatives with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: Quinoxaline derivative

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In an industrial setting, the production of 6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Conditions: Reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the sulfonyl chloride group.

    Quinoxaline-2,3-dione: A derivative with a different functional group.

    Sulfonyl Chlorides: Other compounds containing the sulfonyl chloride group, such as benzenesulfonyl chloride and toluenesulfonyl chloride.

Uniqueness

6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- is unique due to the combination of the quinoxaline core and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-oxo-1H-quinoxaline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCANFNXCFCDRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196962-62-6
Record name 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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